molecular formula C44H51ClN6O6S B10825803 N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

Cat. No.: B10825803
M. Wt: 827.4 g/mol
InChI Key: FJBPSCVGHZASPG-LJVHFRCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGC 3027N is a chemical compound used as a negative control for SGC 3027, which is a potent, selective, and cell-active chemical probe for protein arginine methyltransferase 7 (PRMT7). SGC 3027N is significantly less active in cellular assays and is ideal for use in cellular studies as a control compound .

Preparation Methods

The preparation of SGC 3027N involves complex synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, including the formation of a bicyclic structure and the incorporation of various functional groups. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

SGC 3027N undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: SGC 3027N can be reduced to release its active component, similar to its counterpart SGC 3027.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include reductases for reduction reactions and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SGC 3027N is primarily used in scientific research as a negative control for SGC 3027. Its applications include:

Mechanism of Action

SGC 3027N exerts its effects by acting as a negative control for SGC 3027. It does not inhibit PRMT7 activity, making it an ideal control compound for cellular studies. The molecular targets and pathways involved include the PRMT7 enzyme and its associated methylation pathways .

Comparison with Similar Compounds

SGC 3027N is closely related to SGC 3027, which is a potent and selective inhibitor of PRMT7. Other similar compounds include:

SGC 3027N is unique in its significantly lower activity in cellular assays, making it an ideal negative control for studies involving PRMT7 inhibition.

Properties

Molecular Formula

C44H51ClN6O6S

Molecular Weight

827.4 g/mol

IUPAC Name

N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

InChI

InChI=1S/C44H51ClN6O6S/c1-25-26(2)37(54)34(27(3)36(25)53)43(4,5)20-33(52)50(21-28-11-10-12-30(19-28)29-13-15-31(45)16-14-29)17-8-9-18-58-22-32-38-39(57-44(6,7)56-38)42(55-32)51-24-49-35-40(46)47-23-48-41(35)51/h10-16,19,23-24,32,38-39,42H,8-9,17-18,20-22H2,1-7H3,(H2,46,47,48)/t32-,38-,39-,42-/m1/s1

InChI Key

FJBPSCVGHZASPG-LJVHFRCJSA-N

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C)CC6=CC(=CC=C6)C7=CC=C(C=C7)Cl)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSCC2C3C(C(O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C)CC6=CC(=CC=C6)C7=CC=C(C=C7)Cl)C

Origin of Product

United States

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